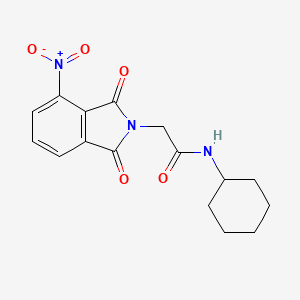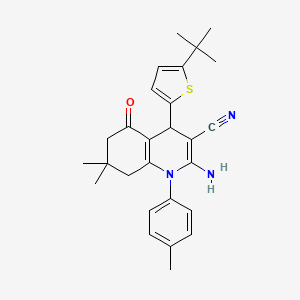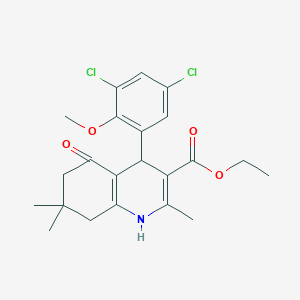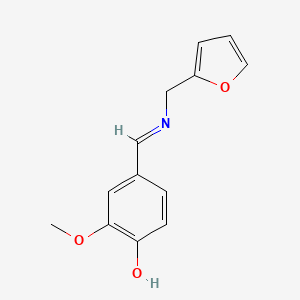![molecular formula C22H18N4O7 B11542698 4-[(E)-(2-{[6-(hydroxymethyl)pyridin-3-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11542698.png)
4-[(E)-(2-{[6-(hydroxymethyl)pyridin-3-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({[6-(HYDROXYMETHYL)PYRIDIN-3-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[6-(HYDROXYMETHYL)PYRIDIN-3-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({[6-(HYDROXYMETHYL)PYRIDIN-3-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[(E)-({[6-(HYDROXYMETHYL)PYRIDIN-3-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[(E)-({[6-(HYDROXYMETHYL)PYRIDIN-3-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: A simpler ester derivative with similar nitro and ester functional groups.
Ethyl 4-nitrobenzoate: Another ester derivative with an ethyl group instead of a methyl group.
Uniqueness
4-[(E)-({[6-(HYDROXYMETHYL)PYRIDIN-3-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of multiple functional groups, including a pyridine ring, a nitro group, and a methoxy group. This complexity allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it more versatile than simpler compounds.
Properties
Molecular Formula |
C22H18N4O7 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[4-[(E)-[[6-(hydroxymethyl)pyridine-3-carbonyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H18N4O7/c1-32-20-10-14(11-24-25-21(28)16-3-6-17(13-27)23-12-16)2-9-19(20)33-22(29)15-4-7-18(8-5-15)26(30)31/h2-12,27H,13H2,1H3,(H,25,28)/b24-11+ |
InChI Key |
NQTVDLVADYFFGB-BHGWPJFGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=C(C=C2)CO)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=C(C=C2)CO)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542623.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11542650.png)
![1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11542651.png)
![N-(4-{[(E)-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylidene]amino}phenyl)acetamide](/img/structure/B11542653.png)
![4-bromo-2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11542658.png)
![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11542663.png)

![1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea](/img/structure/B11542672.png)
![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11542676.png)
